1-Propene, 1,1-dimethoxy-2-methyl-
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Overview
Description
1-Propene, 1,1-dimethoxy-2-methyl- is an organic compound with the molecular formula C6H12O2. It is also known as isobutanal dimethyl acetal. This compound is characterized by the presence of two methoxy groups attached to the same carbon atom, which is also bonded to a methyl group and a propene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propene, 1,1-dimethoxy-2-methyl- can be synthesized through the reaction of isobutanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the acetal linkage.
Industrial Production Methods
In industrial settings, the production of 1-Propene, 1,1-dimethoxy-2-methyl- involves the continuous reaction of isobutanal and methanol in a reactor equipped with a distillation column. The reaction mixture is heated to promote the formation of the acetal, and the product is continuously separated from the reaction mixture by distillation.
Chemical Reactions Analysis
Types of Reactions
1-Propene, 1,1-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, the compound can be hydrolyzed to yield isobutanal and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic water (e.g., hydrochloric acid in water) is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Isobutanal and methanol.
Oxidation: Carboxylic acids or other oxidation products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-Propene, 1,1-dimethoxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: The compound can be used as a protecting group for aldehydes and ketones in biochemical studies.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Propene, 1,1-dimethoxy-2-methyl- exerts its effects involves the formation of stable acetal linkages. The methoxy groups provide steric hindrance and electronic effects that stabilize the acetal structure, making it resistant to hydrolysis under neutral conditions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
1-Propene, 1,1-dimethoxy-2-methyl- can be compared with other similar compounds such as:
1,1-Dimethoxyethane: Similar structure but with an ethane backbone.
1,1-Dimethoxypropane: Similar structure but with a propane backbone.
1,1-Dimethoxybutane: Similar structure but with a butane backbone.
Uniqueness
The uniqueness of 1-Propene, 1,1-dimethoxy-2-methyl- lies in its specific combination of functional groups and its ability to form stable acetal linkages. This makes it particularly useful in organic synthesis and as a protecting group in biochemical studies.
Properties
CAS No. |
5634-54-8 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,1-dimethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(7-3)8-4/h1-4H3 |
InChI Key |
XRKJKGHUGRBZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OC)OC)C |
Origin of Product |
United States |
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